Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside

説明

Ethyl 2-deoxy-2-phthalimido-β-D-thioglucopyranoside is a synthetic compound with applications in the investigation of cellular processes and signaling pathways related to various afflictions such as cancer and diabetes . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides .

Molecular Structure Analysis

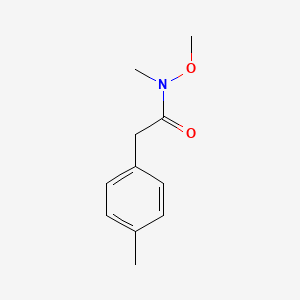

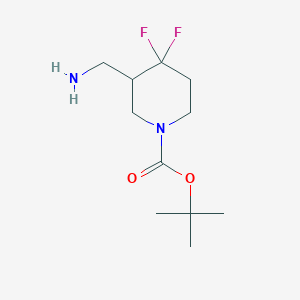

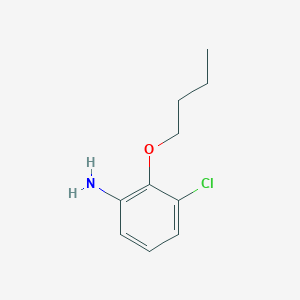

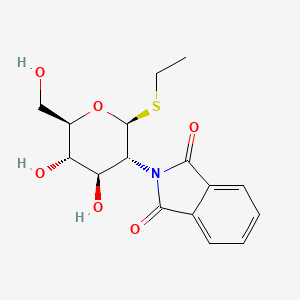

The molecular formula of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is C16H19NO6S . The IUPAC name is 2-[2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione . The InChI key is CRCVQBKFARVQFE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is 353.4 g/mol . The InChI is InChI=1S/C16H19NO6S/c1-2-24-16-11 (13 (20)12 (19)10 (7-18)23-16)17-14 (21)8-5-3-4-6-9 (8)15 (17)22/h3-6,10-13,16,18-20H,2,7H2,1H3 .科学的研究の応用

Oligosaccharide Syntheses

This compound is used as a glycosyl donor in the synthesis of oligosaccharides . The fine tuning of thioglycosides used as glycosyl donors occurs through careful manipulations of the aglycon’s nucleofugality . For example, ethyl 2-deoxy-2-phthalimido-1-thio-β-d-glucopyranoside and phenyl 1-thio-β-d-galactopyranoside derivatives were arbitrarily chosen as disarmed-active donors to be used in the glycosylation reactions .

Reactivity Tuning in Oligosaccharide Assembly

The compound plays a significant role in reactivity tuning in oligosaccharide assembly . The control of the relative leaving group abilities is discussed in terms of electronic factors, including electron-donating/withdrawing substituents .

Active-Latent Principle in Glycosylation Reactions

The active-latent principle is applied in glycosylation reactions using this compound . The nucleofugality is adjusted by steric factors, and quantitative reactivity relationships are then documented .

Synthesis of Glycosides

Ethyl 2-deoxy-2-phthalimido-1-thio-β-d-glucopyranoside is used in the synthesis of glycosides . In the past, the most widely used glycosyl donors toward the synthesis of glycosides were glycosyl halides (bromides and chlorides), but the conversion of synthetic oligosaccharide intermediates into such glycosyl donors represented difficult or challenging tasks .

Preparation of Complex Oligosaccharides

The concept of “armed” and “disarmed” glycosyl donors was found to be valid for most other types of glycosyl donors such as n-pentenyl, thioglycosides, sulfoxides, and glycals . These observations have greatly contributed to the modern art of oligosaccharide syntheses .

Synthesis of Protected Ethyl 2-deoxy-2-phthalimido-1-β-D-thiogalactosamine Derivatives

Short synthetic routes to protected ethyl 2-deoxy-2-phthalimido-1-β-D-thiogalactosamine derivatives via epimerization of the corresponding glucosamine compounds are described . Starting from D-glu .

作用機序

Target of Action

Ethyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a synthetic compound with wide-ranging applications in the investigation of intricate cellular processes and signaling pathways

Mode of Action

It is known to interact with its targets to influence cellular processes and signaling pathways .

Biochemical Pathways

This compound is involved in various biochemical pathways related to diverse afflictions such as cancer and diabetes

Result of Action

It is known to have applications in the investigation of intricate cellular processes and signaling pathways .

特性

IUPAC Name |

2-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6S/c1-2-24-16-11(13(20)12(19)10(7-18)23-16)17-14(21)8-5-3-4-6-9(8)15(17)22/h3-6,10-13,16,18-20H,2,7H2,1H3/t10-,11-,12-,13-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCVQBKFARVQFE-ZPFNRVMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。